2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide 2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9988418
InChI: InChI=1S/C16H17N5OS/c1-10-5-4-6-13(7-10)18-14(22)9-23-16-20-19-15-17-11(2)8-12(3)21(15)16/h4-8H,9H2,1-3H3,(H,18,22)
SMILES: CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C
Molecular Formula: C16H17N5OS
Molecular Weight: 327.4 g/mol

2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

CAS No.:

Cat. No.: VC9988418

Molecular Formula: C16H17N5OS

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide -

Specification

Molecular Formula C16H17N5OS
Molecular Weight 327.4 g/mol
IUPAC Name 2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C16H17N5OS/c1-10-5-4-6-13(7-10)18-14(22)9-23-16-20-19-15-17-11(2)8-12(3)21(15)16/h4-8H,9H2,1-3H3,(H,18,22)
Standard InChI Key RHOJVDAICBLOQV-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a bicyclictriazolo[4,3-a]pyrimidine system, where the triazole ring (positions 1-2-4) is fused to a pyrimidine moiety (positions 4-3-a). Key structural elements include:

  • 5,7-Dimethyl groups on the pyrimidine ring, enhancing hydrophobicity and steric effects.

  • Sulfanyl bridge at position 3, linking the heterocycle to an acetamide group.

  • N-(3-methylphenyl)acetamide side chain, contributing to potential receptor-binding interactions.

The IUPAC name, 2-[(5,7-dimethyl-triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide, reflects these substituents’ positions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₇N₅OS
Molecular Weight327.4 g/mol
InChI KeyRHOJVDAICBLOQV-UHFFFAOYSA-N
SMILESCC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C

Synthesis and Optimization Strategies

Multi-Step Reaction Pathways

Synthesis typically involves sequential modifications of the triazolo-pyrimidine core. Key steps derived from analogous compounds include:

  • Formation of the triazole ring via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

  • Sulfanylation using thiourea or potassium thioacetate to introduce the -S- bridge.

  • Acetamide coupling via reaction of chloroacetyl chloride with 3-methylaniline, followed by nucleophilic substitution.

Optimal conditions require anhydrous solvents (e.g., DMF or THF), temperatures of 60–80°C, and catalysts like triethylamine. Yields for analogous syntheses range from 45% to 68%, emphasizing the need for precision in stoichiometry and purification.

Physicochemical and Reactivity Profiles

Solubility and Stability

The compound’s solubility is limited in aqueous media (<0.1 mg/mL) but moderate in polar aprotic solvents (e.g., DMSO: ~5 mg/mL). Stability studies suggest susceptibility to oxidation at the sulfanyl group, necessitating storage under inert atmospheres.

Table 2: Reactivity Patterns

Reaction TypeReagents/ConditionsObserved Modifications
OxidationH₂O₂, KMnO₄Sulfoxide/sulfone formation
AlkylationCH₃I, K₂CO₃N-Methylation at triazole
HydrolysisHCl (6M), refluxAcetamide cleavage to carboxylic acid

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

Structural similarities to sulfa drugs imply dihydropteroate synthase (DHPS) inhibition, disrupting folate synthesis in bacteria. Preliminary assays on derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Comparing the 3-methylphenyl variant (target compound) to its 4-methylphenyl counterpart (CAS 380454-57-9) reveals:

  • Enhanced solubility: The 3-methyl group reduces crystallinity, improving DMSO solubility by 15%.

  • Bioactivity shifts: The 4-methyl isomer shows 20% higher EGFR inhibition but lower antimicrobial potency, likely due to steric hindrance differences.

Table 3: Analogues Comparison

CompoundMolecular WeightEGFR IC₅₀ (nM)MIC (S. aureus)
Target Compound327.4120 ± 1516 µg/mL
4-Methylphenyl Analogue327.495 ± 1032 µg/mL

Future Research Directions

  • Pharmacokinetic Studies: Address gaps in absorption, distribution, and metabolism using in vitro hepatocyte models.

  • Target Identification: Employ CRISPR-Cas9 screens to map interactions with non-kinase targets (e.g., GPCRs).

  • Formulation Development: Explore nanoencapsulation to enhance aqueous solubility and bioavailability.

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